molecular formula C7H5NO2S B2587183 Methyl 4-cyanothiophene-2-carboxylate CAS No. 67808-33-7

Methyl 4-cyanothiophene-2-carboxylate

Cat. No.: B2587183
CAS No.: 67808-33-7
M. Wt: 167.18
InChI Key: TYOWYTNOORXRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Methyl 4-cyanothiophene-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of various pharmacologically active compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The compound also interacts with proteins and other biomolecules, forming complexes that can influence biochemical pathways. These interactions are primarily mediated through the thiophene ring, which can engage in π-π stacking and hydrogen bonding with amino acid residues in proteins .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. It also affects gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes. These interactions result in alterations in cellular functions and biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound also interacts with cofactors such as NADH and FAD, influencing redox reactions and energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including Methyl 4-cyanothiophene-2-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyanothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Electrophilic substitution reactions on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 4-cyanothiophene-2-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate
  • Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate
  • Ethyl 5-amino-4-((4-methoxyphenyl)carbonyl)-3-methylthiophene-2-carboxylate

Comparison: Methyl 4-cyanothiophene-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications .

Properties

IUPAC Name

methyl 4-cyanothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOWYTNOORXRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3.82 g (17.3 mmol) methyl 4-bromothiophene-2-carboxylate (as prepared in the previous step) in 10 mL of anhyd DMF was added 3.10 g (34.6 mmol) of copper (I) cyanide. The mixture was heated to reflux with stirring for 18 h, cooled and poured into 100 mL of 10% (w/v) KCN. The mixture was extracted with EtOAc (3×60 mL) and the combined extracts were washed with 150 mL each of water and brine. The dark solution was dried over Na2SO4, treated with decolorizing carbon, filtered and the resulting colorless solution concentrated in vacuo. The resulting light yellow solid was recrystallized from MeOH to afford the title compound as a cream-colored solid (1.67 g, 58%). 1H-NMR (300 MHz, CDCl3) δ8.09 (d, 1H, J=1.4 Hz), 7.93 (d, 1H, J=1.4 Hz), and 3.93 (s, 3H). IR (film): 2235 and 1712 cm−1.
Quantity
3.82 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
copper (I) cyanide
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.